molecular formula C10H18Cl2N4 B2736283 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 124863-54-3

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2736283
CAS No.: 124863-54-3
M. Wt: 265.18
InChI Key: INLOKKXMRCDUHY-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine-Based Compounds

The systematic study of pyrimidines began in the late 19th century with Adolf Pinner, who synthesized early derivatives by condensing ethyl acetoacetate with amidines. Pinner’s work laid the groundwork for understanding pyrimidine’s aromatic heterocyclic structure, characterized by nitrogen atoms at the 1 and 3 positions. By 1900, Siegmund Gabriel and James Colman achieved the first synthesis of unsubstituted pyrimidine through the reduction of 2,4,6-trichloropyrimidine, derived from barbituric acid. These efforts revealed pyrimidine’s reactivity patterns, particularly its susceptibility to electrophilic substitution at the C5 position when electron-donating groups are present.

The mid-20th century marked a turning point with the discovery of pyrimidine nucleobases (cytosine, thymine, uracil) in nucleic acids. This biological relevance spurred interest in synthetic analogs, leading to drugs like 5-fluorouracil (anticancer) and zidovudine (antiviral). Piperazine, a six-membered ring with two nitrogen atoms, entered drug design later as a solubilizing and pharmacokinetic-enhancing moiety. The fusion of pyrimidine and piperazine created hybrids with improved target affinity and bioavailability, exemplified by 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride .

Significance in Medicinal Chemistry

Pyrimidine-piperazine hybrids exploit synergistic interactions between their constituent moieties:

  • Pyrimidine : Serves as a hydrogen-bond acceptor/donor, mimicking nucleic acid bases or enzyme cofactors.
  • Piperazine : Enhances solubility, modulates basicity, and enables structural diversification through N-alkylation or aryl substitution.

This dual functionality has led to applications in:

  • Anticancer agents : Pyrimidine derivatives inhibit kinases (e.g., EGFR, CDK2) by competing with ATP binding.
  • Antimicrobials : Piperazine-linked pyrimidines disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis.
  • CNS therapeutics : Hybrids act as serotonin or dopamine receptor modulators.

For example, recent patents describe pyrimidine-piperazine compounds targeting cyclin-dependent kinases (CDKs) with IC~50~ values in the nanomolar range. The methyl groups at C4 and C6 in This compound likely enhance lipophilicity and steric complementarity with hydrophobic kinase pockets.

Evolution of this compound Research

The specific compound This compound (PubChem CID: 210538) exemplifies rational drug design principles. Its development followed three key phases:

  • Scaffold Identification : Early studies on 2-aminopyrimidines revealed their kinase-inhibitory potential. Substituting the amine with piperazine improved solubility and enabled salt formation (e.g., dihydrochloride).
  • Structural Optimization : Introducing methyl groups at C4 and C6 aimed to mimic natural methylated nucleobases (e.g., thymine) while increasing metabolic stability.
  • Target Validation : While detailed mechanistic studies of this specific compound are scarce, analogous pyrimidine-piperazine hybrids have shown activity against CDK2 and EGFR mutants.

Synthetic Routes :
Though explicit protocols for this compound are not publicly disclosed, analogous derivatives are synthesized via:

  • Nucleophilic Aromatic Substitution : Reacting 2-chloro-4,6-dimethylpyrimidine with piperazine under basic conditions.
  • Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLOKKXMRCDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124863-54-3
Record name 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
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Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride exhibits significant antitumor properties:

  • Mechanism of Action : The compound has been shown to inhibit tumor cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction. Studies have demonstrated its ability to target specific kinases involved in cancer progression.
  • Case Study : A study by Pasha et al. evaluated the antitumor effects of this compound in vitro, revealing that it effectively induced apoptosis in various cancer cell lines.

Antimicrobial Activity

This compound also shows promising antimicrobial properties:

  • Efficacy Against Bacteria : In vitro studies have reported its effectiveness against strains like Staphylococcus aureus and Escherichia coli. The structural modifications at specific positions enhance its antibacterial activity .
  • Table 1: Summary of Antimicrobial Efficacy
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.8 µg/mL

Central Nervous System Activity

The compound's structure suggests potential interactions with neurotransmitter systems:

  • Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties, potentially beneficial for treating neurological disorders.

Anti-inflammatory Properties

Recent research has explored the anti-inflammatory effects of pyrimidine derivatives:

  • Inhibition of COX Enzymes : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that this compound may also possess anti-inflammatory capabilities .

Structure–Activity Relationship Insights

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Table 2: Structure–Activity Relationship Insights

Compound VariantModificationsBiological Activity
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidineBase structure with piperazineAntibacterial, Antitumor
Halogenated derivativesSubstituted at various positionsEnhanced antimicrobial properties
Alkyl substitutionsVaried chain lengthsAltered pharmacokinetics

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride with structurally and functionally related compounds, focusing on synthesis, structural features, receptor binding, and physicochemical properties.

Physicochemical and Pharmaceutical Properties

Property This compound Levocetirizine Dihydrochloride (CAS 130018-87-0) Buspirone Impurity (2-(Piperazin-1-yl)pyrimidine Dihydrochloride, CAS 94021-22-4)
Solubility High (dihydrochloride salt) High (dihydrochloride salt) Moderate
Stability Stable under synthesis conditions Clinically stable Labile as impurity
Therapeutic Use Preclinical adenosine receptor modulation Antihistamine Pharmaceutical impurity
Commercial Status Discontinued (supply issues) Marketed drug Analytical reference standard

Key Notes:

  • The dihydrochloride salt form improves solubility compared to free bases but may complicate synthesis scalability (e.g., discontinuation noted in ).
  • Unlike Levocetirizine, a marketed antihistamine with similar salt properties, the target compound remains in preclinical research .

Impurity Profiles

The compound’s synthesis generates impurities like 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine , minimized via excess piperazine . Comparatively, Buspirone’s dihydrochloride impurity (CAS 94021-22-4) lacks methyl groups, reducing structural complexity .

Biological Activity

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with significant potential in biological research and medicinal applications. This compound, characterized by its unique molecular structure, has been studied for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H18Cl2N4
  • Molecular Weight : 265.18 g/mol
  • CAS Number : 124863-54-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine ring in the compound allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction may influence cellular processes such as proliferation, differentiation, and apoptosis.

Potential Targets:

  • Enzymes : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptors : It can interact with neurotransmitter receptors, influencing neurochemical signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer cells.

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (breast cancer)18PARP inhibition, increased caspase activity
HeLa (cervical cancer)22Induction of apoptosis through ER stress

Neuroprotective Effects

A study investigated the neuroprotective effects of pyrimidine derivatives similar to this compound. These compounds were shown to reduce neuronal cell death in models of ischemic stroke and traumatic brain injury by inhibiting inflammatory pathways and apoptosis markers such as cleaved caspase-3 .

Synthesis and Evaluation

In a pharmacological evaluation, a series of pyrimidine derivatives were synthesized and tested for their biological activities. The results indicated that compounds with similar structures to this compound displayed significant anti-inflammatory and neuroprotective properties .

Q & A

Q. What are the optimized synthetic routes for 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, and how can reaction yields be maximized?

The compound is synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and excess piperazine (5:1 molar ratio) in a THF/water (1:4) solvent system at room temperature for 24 hours. This method achieves a 96% yield by minimizing side products like 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine . Key parameters include:

  • Solvent polarity : Aqueous THF enhances nucleophilicity of piperazine.
  • Stoichiometry : Excess piperazine ensures complete substitution.
  • Temperature : Room temperature avoids thermal decomposition.
    Analytical validation via NMR and LC-MS is critical to confirm purity (>95%) and detect residual solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization protocols include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution at the pyrimidine C2 position and piperazine integration.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 292.2 (free base) and adducts (e.g., [M+2HCl+H]+^+).
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to quantify impurities (<0.5%) .

Q. What safety precautions are required during handling?

While GHS classification is unspecified, standard precautions for amine-hydrochloride salts apply:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during synthesis?

Impurities like 2-(piperazin-1-yl)pyrimidine dihydrochloride (MM0464.02) may arise from incomplete substitution or residual intermediates . Mitigation strategies include:

  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/methanol 9:1).
  • Purification : Column chromatography (silica, chloroform/methanol gradient) or recrystallization from ethanol/water.
  • Quantitative analysis : Use HPLC-MS to differentiate impurities (e.g., MM0464.02 at m/z 224.1) from the target compound .

Q. What experimental designs are recommended for stability studies under varying conditions?

Assess chemical stability via:

  • Thermal stress : Heat at 40–80°C for 1–7 days; monitor degradation via HPLC.
  • Hydrolytic conditions : Expose to pH 1–13 buffers; quench reactions at intervals and analyze for hydrolyzed products (e.g., pyrimidine ring cleavage).
  • Oxidative stress : Treat with H2_2O2_2 (3% v/v) and track N-oxide formation.
    Data contradictions (e.g., variable degradation rates) require statistical validation (ANOVA, p < 0.05) and mechanistic studies (e.g., DFT calculations for reactive sites) .

Q. How can structural modifications enhance the compound’s bioactivity?

Derivatization strategies include:

  • Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate receptor binding.
  • Pyrimidine functionalization : Halogenation (e.g., Cl or Br at C4/C6) to improve metabolic stability.
  • Salt forms : Compare dihydrochloride with other salts (e.g., sulfate) for solubility and crystallinity.
    Biological assays (e.g., kinase inhibition or cytotoxicity screens) should use positive controls (e.g., levocetirizine dihydrochloride for H1 receptor studies) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities like MM0464.02 require:

  • Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 224.1 → 96.0) for parts-per-million sensitivity.
  • Method validation : ICH Q2(R1) guidelines for linearity (R2^2 > 0.99), precision (%RSD < 5%), and accuracy (90–110% recovery).
  • Matrix effects : Use deuterated internal standards (e.g., d4_4-piperazine) to correct ion suppression .

Methodological Resources

  • Synthesis : Optimized protocol from [Journal of Organic Chemistry] .
  • Impurity Analysis : Pharmacopeial guidelines (PF 31(1)) for HPLC methods .
  • Safety Data : Kishida Chemical Co. SDS for handling and storage .

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